![molecular formula C64H114N10O17 B1140345 (4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid CAS No. 939960-34-6](/img/structure/B1140345.png)

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Orfamide A est un lipodepsipeptide cyclique produit par des synthétases de peptides non ribosomiques dans diverses espèces de Pseudomonas . Ce groupe comprend également les orfamides B, C, D, E, F, G, H, J, K, L et M . L'Orfamide A a été extrait pour la première fois de Pseudomonas protegens Pf-5 en utilisant une combinaison d'analyse génomique et de fractionnement guidé par isotopes .

Mécanisme D'action

Target of Action

Orfamide A, a cyclic lipodepsipeptide produced by various Pseudomonas species, primarily targets Ca2+ channels of the transient receptor potential (TRP)-type , including TRP5, TRP11, TRP15 (also known as ADF-1), and TRP22 . These channels play a crucial role in various cellular processes, including signal transduction, ion homeostasis, and cell viability .

Mode of Action

The action of Orfamide A is dependent on its interaction with these Ca2+ channels. The N-terminal amino acids of the linear part and the terminal fatty acid tail of Orfamide A are highly important for its activity . By interacting with these channels, Orfamide A triggers a Ca2+ signal, causing various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by Orfamide A involves Ca2+ signaling . The compound triggers an increase in cytosolic Ca2+, which is based on a Ca2+ influx where external calcium is imported into the cell . This leads to various downstream effects, including rapid deflagellation of algal cells .

Pharmacokinetics

The compound’s bioactivity has been confirmed in various organisms, indicating that it can be absorbed and distributed effectively .

Result of Action

The primary result of Orfamide A’s action is the deflagellation of algal cells , rendering them immotile . This is a rapid response, occurring within one minute of exposure to Orfamide A . This action prevents the escape of algae from bacterial attack . In addition, Orfamide A has been found to have insecticidal activity .

Action Environment

The action of Orfamide A can be influenced by various environmental factors. For instance, the concentration of Orfamide A in the microenvironment of an organism can affect the compound’s action . Additionally, the presence of other organisms can also influence the action of Orfamide A. For example, certain bacteria can inactivate and degrade Orfamide A, thereby reducing its impact .

Analyse Biochimique

Biochemical Properties

Orfamide A interacts with various biomolecules, playing a significant role in biochemical reactions. It triggers an increase in cytosolic Ca2+ in the green alga Chlamydomonas reinhardtii . This interaction leads to deflagellation of the algal cells, rendering them immobile .

Cellular Effects

Orfamide A has a profound impact on various types of cells and cellular processes. It influences cell function by triggering an increase in cytosolic Ca2+ . This leads to deflagellation of the algal cells, rendering them immobile . It also blocks appressoria formation in M. oryzae isolates and reduces the number of sporulating blast lesions in M. oryzae-infected plants .

Molecular Mechanism

The mechanism of action of Orfamide A is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It triggers an increase in cytosolic Ca2+ in the green alga Chlamydomonas reinhardtii , which leads to deflagellation of the algal cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse totale de l'Orfamide A implique l'utilisation d'un bloc de construction d'ester d'acide aminé et l'adaptation du protocole de synthèse peptidique en phase solide (SPPS) . Cette méthode permet la création d'une bibliothèque ciblée de composés cibles à haut rendement et à haute pureté . Le format de synthèse développé inclut l'utilisation de données spectrales et de chromatographie liquide couplée à la spectrométrie de masse à haute résolution (LC-HRMS) pour identifier la configuration correcte du composé .

Méthodes de production industrielle : La production industrielle de l'Orfamide A implique généralement la culture d'espèces de Pseudomonas dans des conditions contrôlées pour optimiser le rendement du composé . Le processus de production comprend l'extraction et la purification de l'Orfamide A à partir de la culture bactérienne en utilisant diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : L'Orfamide A subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courantes : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les réactions sont généralement réalisées dans des conditions de température et de pH contrôlées pour garantir la stabilité du composé .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des versions modifiées de l'Orfamide A avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches scientifiques et des applications supplémentaires .

4. Applications de la recherche scientifique

L'Orfamide A a une large gamme d'applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie .

Chimie : En chimie, l'Orfamide A est utilisé comme composé modèle pour étudier la synthèse et les relations structure-activité des lipodepsipeptides cycliques .

Biologie : En biologie, l'Orfamide A est connu pour son rôle dans les interactions bactériennes-algales, où il déclenche un signal de calcium provoquant la déflagellation de la microalgue verte Chlamydomonas reinhardtii . Cette interaction est cruciale pour comprendre les rôles écologiques des métabolites secondaires bactériens .

Médecine : En médecine, l'Orfamide A a montré un potentiel en tant qu'agent antifongique et insecticide . Il a été caractérisé pour sa toxicité aiguë contre Trypanosoma brucei, le parasite responsable de la maladie du sommeil africaine .

Industrie : Dans l'industrie, l'Orfamide A est utilisé comme biosurfactant en raison de sa capacité à réduire la tension superficielle et à stabiliser les émulsions .

5. Mécanisme d'action

Le principal mécanisme d'action de l'Orfamide A implique la perturbation des membranes cellulaires des champignons pathogènes, conduisant à une augmentation de la perméabilité et à une éventuelle lyse cellulaire . Cette action est cruciale pour sa fonction d'agent de biocontrôle, contribuant à protéger les plantes contre une variété de pathogènes . De plus, l'Orfamide A déclenche une augmentation du calcium cytosolique dans l'algue verte Chlamydomonas reinhardtii, provoquant sa déflagellation et son immobilisation .

Applications De Recherche Scientifique

Orfamide A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .

Chemistry: In chemistry, Orfamide A is used as a model compound for studying the synthesis and structure-activity relationships of cyclic lipodepsipeptides .

Biology: In biology, Orfamide A is known for its role in bacterial-algal interactions, where it triggers a calcium signal causing the deflagellation of the green microalga Chlamydomonas reinhardtii . This interaction is crucial for understanding the ecological roles of bacterial secondary metabolites .

Medicine: In medicine, Orfamide A has shown potential as an antifungal and insecticidal agent . It has been characterized for its acute toxicity against Trypanosoma brucei, the parasite causing African sleeping sickness .

Industry: In industry, Orfamide A is used as a biosurfactant due to its ability to reduce surface tension and stabilize emulsions .

Comparaison Avec Des Composés Similaires

L'Orfamide A fait partie d'un groupe de lipodepsipeptides cycliques qui comprend les orfamides B, C, D, E, F, G, H, J, K, L et M . Ces composés partagent une structure similaire mais diffèrent par leurs séquences d'acides aminés et leurs queues d'acides gras .

Unicité : L'Orfamide A est unique en raison de sa configuration spécifique, qui comprend un résidu D-Leu5 et une queue d'acide gras 3R-hydroxy . Cette configuration est cruciale pour son activité biologique et la distingue d'autres composés similaires .

Liste des composés similaires :

- Orfamide B

- Orfamide C

- Orfamide D

- Orfamide E

- Orfamide F

- Orfamide G

- Orfamide H

- Orfamide J

- Orfamide K

- Orfamide L

- Orfamide M

La structure unique de l'Orfamide A et ses applications diverses en font un composé d'un intérêt significatif dans divers domaines scientifiques.

Propriétés

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOLBAYDTRBYBA-NZZMYBQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H114N10O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1295.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B1140262.png)

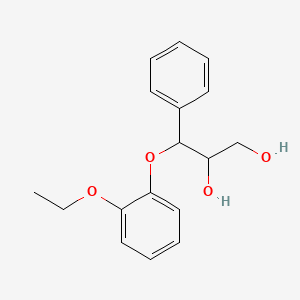

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/new.no-structure.jpg)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)

![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)